molecular formula C24H42N2O3 B14899014 Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Cat. No.: B14899014
M. Wt: 406.6 g/mol
InChI Key: NTHKNTJHXNPWDJ-FKBYEOEOSA-N
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Description

Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with tert-butylamino, diallylamino, and pentan-3-yloxy groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Substituents: The tert-butylamino, diallylamino, and pentan-3-yloxy groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace existing substituents with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethyl sulfoxide or tetrahydrofuran, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications. It may interact with specific biological targets, making it a candidate for drug development.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a drug for treating various diseases. Its interactions with biological pathways and targets would be of particular interest.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes. Its unique chemical properties might make it suitable for specific applications in manufacturing or materials science.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Membrane Permeability: The compound might alter cell membrane permeability, affecting the transport of ions and molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: Similar structure but with one less allyl group.

    Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(butan-3-yloxy)cyclohex-1-ene-1-carboxylate: Similar structure but with a butan-3-yloxy group instead of a pentan-3-yloxy group.

Uniqueness

Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to the specific combination of substituents on the cyclohexene ring

Properties

Molecular Formula

C24H42N2O3

Molecular Weight

406.6 g/mol

IUPAC Name

ethyl (3S,4S,5S)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C24H42N2O3/c1-9-14-26(15-10-2)20-16-18(23(27)28-13-5)17-21(29-19(11-3)12-4)22(20)25-24(6,7)8/h9-10,17,19-22,25H,1-2,11-16H2,3-8H3/t20-,21-,22-/m0/s1

InChI Key

NTHKNTJHXNPWDJ-FKBYEOEOSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@@H]([C@@H]1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Origin of Product

United States

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